2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and an isoindole-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like toluene, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored for potential use as an antimicrobial or anticancer agent.
Medicine: The compound’s pharmacological properties are being investigated for the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials and as a building block for functionalized polymers .
Mechanism of Action
The mechanism of action of 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and thiadiazole moieties contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-2-carboxylate and indole-3-acetic acid share structural similarities with the isoindole core.
Thiadiazole Derivatives: Compounds containing the thiadiazole ring, such as 2-amino-1,3,4-thiadiazole, exhibit similar chemical properties.
Uniqueness
What sets 2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione apart is the combination of the fluorophenyl group, thiadiazole ring, and isoindole-dione structure. This unique combination enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
IUPAC Name |
2-[1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-10(22-17(23)11-6-2-3-7-12(11)18(22)24)15-20-21-16(25-15)13-8-4-5-9-14(13)19/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBLNCQQGNIEHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(S1)C2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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